molecular formula C6H8ClN3O2 B2794929 4,6-Diaminopyridine-3-carboxylicacidhydrochloride CAS No. 2445786-51-4

4,6-Diaminopyridine-3-carboxylicacidhydrochloride

Cat. No.: B2794929
CAS No.: 2445786-51-4
M. Wt: 189.6
InChI Key: LICDRXJEOGSSSR-UHFFFAOYSA-N
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Description

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a pyridine derivative characterized by two amino groups at the 4- and 6-positions and a carboxylic acid group at the 3-position, forming a hydrochloride salt. Current literature gaps warrant further investigation into its biological activity and physicochemical properties.

Properties

IUPAC Name

4,6-diaminopyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDRXJEOGSSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopyridine-3-carboxylicacidhydrochloride typically involves the reaction of 4,6-diaminonicotinic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:

  • Dissolution of 4,6-diaminonicotinic acid in a suitable solvent.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Reactions at Amino Groups

The two amino groups at positions 4 and 6 participate in nucleophilic substitution, condensation, and coordination chemistry.

Acylation

  • Reagents/Conditions : Acetic anhydride, acetyl chloride, or benzoyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C.

  • Products : N-acetyl or N-benzoyl derivatives.

  • Mechanism : Nucleophilic attack by the amino group on the acylating agent.

Diazotization and Azo Coupling

  • Reagents/Conditions : Sodium nitrite/HCl at 0–5°C, followed by coupling with electron-rich aromatics (e.g., phenols, amines) .

  • Products : Azo dyes (e.g., pyridine-based chromophores) .

  • Key Data : Optimal pH range: 2–4; yields depend on substituent electronic effects .

Condensation with Carbonyl Compounds

  • Reagents/Conditions : Aldehydes/ketones in ethanol under reflux .

  • Products : Schiff bases (imines) or cyclized imidazo[4,5-b]pyridines .

  • Example : Reaction with pyrazole-3-carbaldehyde forms fused heterocycles via intramolecular cyclization .

Reactions at the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes typical acid-derived transformations.

Esterification

  • Reagents/Conditions : Methanol or ethanol with HCl catalysis.

  • Products : Methyl/ethyl esters (e.g., methyl 4,6-diaminopyridine-3-carboxylate hydrochloride).

Amidation

  • Reagents/Conditions : Thionyl chloride (to form acid chloride), followed by reaction with amines .

  • Products : Amides (e.g., pyridinylnicotinamide derivatives).

Decarboxylation

  • Reagents/Conditions : Heating with Cu powder in quinoline at 150–200°C.

  • Products : 4,6-Diaminopyridine (with CO₂ elimination).

Cyclization Reactions

The proximity of amino and carboxylic acid groups enables intramolecular cyclization.

Reaction TypeReagents/ConditionsProductYieldSource
Imidazole Formation Heat (Δ) in acidic medium1H-Imidazo[4,5-b]pyridine~50%
Lactam Formation DCC/DMAP in DCMPyrido[3,4-d]pyrimidin-2-one60–70%

Proton Transfer and Coordination Chemistry

The amino groups act as hydrogen-bond donors/acceptors, forming stable complexes:

  • With Phenolic Acids : 2,6-Dichloro-4-nitrophenol (DCNP) forms a 1:1 H-bonded complex via proton transfer (λ<sub>max</sub> = 423 nm, K<sub>f</sub> = 1.2 × 10⁴ M⁻¹) .

  • With Metal Ions : Cu²⁺ or Fe³⁺ in ethanol yield coordination polymers (characterized by UV-Vis and FTIR) .

Comparative Reactivity Table

ReactionAmino Group ReactivityCarboxylic Acid ReactivityDominant Pathway
Acylation High (positions 4,6)LowN-Acylation
Esterification LowHighAcid → Ester
Cyclization ModerateModerateIntramolecular Imine/Amide

Mechanistic Insights

  • Hydrogen Bonding : Amino groups stabilize transition states in nucleophilic reactions (e.g., acylation) .

  • Steric Effects : Steric hindrance at position 3 (carboxylic acid) reduces reactivity toward bulky electrophiles .

Scientific Research Applications

Medicinal Applications

1.1 Neurological Disorders

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is primarily known for its use in treating certain neurological disorders, particularly myasthenic syndromes such as Lambert-Eaton myasthenic syndrome (LEMS). It acts as a potassium channel blocker, enhancing the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction.

  • Case Study : A randomized double-blind placebo-controlled study demonstrated that patients receiving 4,6-diaminopyridine experienced significant improvements in muscle strength compared to those on placebo, highlighting its efficacy in maintaining neuromuscular function .

1.2 Potential Anti-Cancer Properties

Emerging research suggests that 4,6-diaminopyridine-3-carboxylic acid hydrochloride may have anti-cancer properties. Its structural similarity to other pyridine derivatives has led to investigations into its ability to inhibit tumor growth.

  • Research Findings : In vitro studies have shown that compounds related to 4,6-diaminopyridine can induce apoptosis in cancer cell lines, suggesting potential for further development as an anti-cancer agent .

Chemical Synthesis and Research Applications

2.1 Organic Synthesis

In organic chemistry, 4,6-diaminopyridine-3-carboxylic acid hydrochloride serves as an important intermediate for synthesizing various complex organic molecules. Its functional groups allow for diverse chemical reactions such as:

  • Substitution Reactions : The amino groups can participate in nucleophilic substitutions.
  • Coupling Reactions : It can be used to synthesize more complex structures through coupling with other reagents.
Reaction TypeDescriptionExample Application
SubstitutionNucleophilic substitutions using amino groupsSynthesis of pharmaceuticals
CouplingFormation of complex organic moleculesDevelopment of new drug candidates

Toxicological Studies

Understanding the safety profile of 4,6-diaminopyridine-3-carboxylic acid hydrochloride is crucial for its application in medicine. Toxicological studies have assessed its safety through various methods.

3.1 Acute and Chronic Toxicity Studies

Research has shown that while the compound exhibits some toxicity at high doses, it is generally well-tolerated at therapeutic levels.

  • Study Results : In a 90-day repeated oral dose toxicity study on rats, adverse effects were noted at higher doses (≥10 mg/kg), but no significant toxicity was observed at lower doses (≤3 mg/kg) .

Conclusion and Future Directions

The applications of 4,6-diaminopyridine-3-carboxylic acid hydrochloride span across medicinal chemistry and organic synthesis. Its role in treating neurological disorders and potential anti-cancer properties make it a compound of interest for further research. Continued exploration into its mechanisms and broader applications could lead to significant advancements in therapeutic strategies.

Mechanism of Action

The mechanism of action of 4,6-Diaminopyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. Its effects on the nervous system are of particular interest, as it may modulate neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compared to other hydrochlorides in the evidence, 4,6-diaminopyridine-3-carboxylic acid hydrochloride exhibits distinct structural attributes:

  • Pyridine vs. Isoquinoline Alkaloids: Unlike berberine, palmatine, or jatrorrhizine hydrochlorides (isoquinoline alkaloids with fused aromatic systems), this compound features a simpler pyridine ring with amino and carboxylic acid substituents .
  • Carboxylic Acid Functionality: The presence of a carboxylic acid group distinguishes it from hydrochlorides like propranolol (a β-blocker with a secondary amine) or dosulepin (a tricyclic antidepressant), which lack acidic protons .

Analytical Methodologies

HPLC is widely employed for quantifying hydrochlorides, as seen in studies on berberine, palmatine, and dosulepin . For example:

  • Alkaloid Hydrochlorides : Jatrorrhizine and berberine hydrochlorides are analyzed using reversed-phase HPLC with UV detection, achieving baseline separation in Coptidis Rhizoma extracts .
  • Precision Standards: Dosulepin hydrochloride exhibits high intraday (RSD < 1.5%) and interday (RSD < 2.0%) precision in HPLC assays, suggesting robust methodologies applicable to 4,6-diaminopyridine-3-carboxylic acid hydrochloride .

Stability and Physicochemical Properties

  • Acid Stability: Nicardipine hydrochloride (a calcium channel blocker) demonstrates stability under acidic conditions (pH 1.2 for 24 hours), a critical parameter for oral bioavailability .
  • Fluorescence Properties: Propranolol hydrochloride’s fluorescence quenching in the presence of Y-DNA/Ad-8 nanoparticles highlights environmental sensitivity . The absence of conjugated aromatic systems in 4,6-diaminopyridine-3-carboxylic acid hydrochloride likely limits similar fluorescence behavior.

Comparative Data Table

Compound Core Structure Key Functional Groups Analytical Method (Precision) Stability Notes
4,6-Diaminopyridine-3-carboxylic acid hydrochloride Pyridine -NH₂, -COOH Not reported Likely pH-dependent solubility
Berberine hydrochloride Isoquinoline -OCH₃, -CH₂- HPLC (UV detection) Stable in herbal extracts
Dosulepin hydrochloride Tricyclic amine -N(CH₃)₂ RP-HPLC (RSD < 2.0%) High precision in pharmaceutical assays
Nicardipine hydrochloride Dihydropyridine -COOR, -NO₂ Acid stability assay Stable at pH 1.2
Propranolol hydrochloride Naphthol -OH, -NHCH(CH₃)₂ Fluorescence spectroscopy Environment-sensitive fluorescence

Biological Activity

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two amino groups at the 4 and 6 positions and a carboxylic acid group at the 3 position. The hydrochloride form enhances its solubility in water, facilitating biological assays and applications.

The biological activity of 4,6-diaminopyridine-3-carboxylic acid hydrochloride is primarily attributed to its role as an enzyme inhibitor and its interaction with cellular receptors. Studies indicate that it can modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Enzyme Inhibition

The compound has shown efficacy in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect the activity of topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy.

Biological Activity Data

Activity Type Observed Effects Reference
CytotoxicitySignificant inhibition of cancer cell lines (A-549, MCF-7)
Enzyme InhibitionInhibition of topoisomerase I and II
SensitizationStrong sensitizer in dermal studies
Neuroprotective EffectsEnhanced motor activity in MS patients

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the cytotoxic effects of 4,6-diaminopyridine-3-carboxylic acid hydrochloride on A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential as an antitumor agent.
  • Topoisomerase Inhibition
    Research demonstrated that this compound acts as a topoisomerase poison, disrupting DNA replication in cancer cells. The structure-activity relationship indicated that modifications to the amino or carboxylic groups could enhance its inhibitory effects on topoisomerases compared to established agents like etoposide.
  • Neuroprotective Effects
    Clinical observations have noted enhanced motor function in multiple sclerosis patients following administration of 4,6-diaminopyridine-3-carboxylic acid hydrochloride. This suggests potential applications in neurodegenerative disorders where synaptic transmission is impaired.

Q & A

Q. What validated analytical methods are recommended for quantifying 4,6-diaminopyridine-3-carboxylic acid hydrochloride in experimental samples?

A reverse-phase HPLC method adapted from studies on structurally related pyridine derivatives can be employed. Key parameters include:

  • Column : C18 stationary phase (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm)
  • Mobile phase : 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v)
  • Flow rate : 1.0 mL/min
  • Detection : UV at 207 nm for optimal sensitivity . Validate the method by assessing linearity (1–10 μg/mL range), recovery (>98%), and precision (RSD <1.5%). Include forced degradation studies (acid/base/oxidative conditions) to confirm specificity.

Q. How can researchers optimize the synthesis of 4,6-diaminopyridine-3-carboxylic acid hydrochloride to improve yield?

  • Use reductive amination for introducing the diamine groups, monitoring pH to avoid side reactions.
  • Employ in situ hydrochloride salt formation during purification to enhance stability.
  • Characterize intermediates via LC-MS and confirm final product purity using elemental analysis and NMR spectroscopy .

Advanced Research Questions

Q. How should researchers resolve discrepancies in stability data obtained from different analytical methods?

  • Perform orthogonal analyses : Compare HPLC, UV-Vis, and NMR results under controlled conditions (e.g., pH 7.4 buffer, 40°C).
  • Investigate tautomeric equilibria in solution using variable-temperature NMR to identify dominant forms affecting stability .
  • Apply multivariate statistical analysis to distinguish method-dependent artifacts from true degradation pathways.

Q. What strategies address challenges in characterizing the compound’s tautomeric behavior in biological matrices?

  • Use pH-dependent UV spectroscopy to track tautomer shifts (e.g., enol-keto equilibria).
  • Combine HPLC-MS/MS with deuterium exchange experiments to confirm hydrogen-bonding patterns.
  • Validate findings using density functional theory (DFT) calculations to predict dominant tautomers .

Q. How can researchers design stability-indicating studies to assess hydrolytic degradation?

  • Conduct accelerated stability testing at 40°C/75% RH over 4 weeks.
  • Monitor degradation products via HPLC-PDA with a photodiode array detector (200–400 nm).
  • Quantify hydrolysis rates using kinetic modeling (e.g., first-order decay) and identify degradation pathways through LC-HRMS .

Methodological Considerations

Q. Table 1. Comparative Analytical Parameters for Pyridine Derivatives

ParameterHPLC (This Work) UV-Vis (Adapted)
Linearity Range (μg/mL)1.09–10.905–50
LOD0.331.2
Recovery (%)99.7–100.195–98
Precision (RSD%)<1.5<2.0

Safety and Handling

Q. What critical precautions are required for handling 4,6-diaminopyridine-3-carboxylic acid hydrochloride?

  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation.
  • Use PPE (gloves, goggles, respirators) to avoid inhalation/contact, as pyridine derivatives often exhibit acute toxicity .
  • Neutralize waste with 10% acetic acid before disposal to minimize environmental impact.

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions?

  • Systematically vary solvent polarity (e.g., DMF vs. THF) and temperature to identify kinetic vs. thermodynamic control.
  • Use HPLC-kinetic profiling to track intermediate formation.
  • Cross-validate results with DFT-calculated activation energies for proposed mechanisms .

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